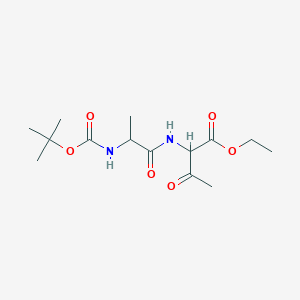
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate typically involves multiple steps. One common method starts with the protection of the amine group using
Activité Biologique
Overview
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate, also known by its CAS number 1259022-54-2, is a complex organic compound classified as an amino acid derivative. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to safeguard amine functionalities during chemical reactions. Its molecular formula is , and it has a molecular weight of 316.35 g/mol .
The biological activity of this compound primarily involves its role as a derivative of the amino acid glycine. It has been noted for influencing several physiological processes:
- Hormonal Secretion : The compound is known to enhance the secretion of anabolic hormones, which play crucial roles in muscle growth and recovery.
- Energy Supply : During exercise, it serves as a fuel source, potentially improving endurance and performance.
- Cognitive Enhancement : It may enhance mental performance during stress-related tasks, suggesting its utility in cognitive support.
- Muscle Protection : The compound has properties that help prevent exercise-induced muscle damage, making it valuable for athletes and individuals engaging in rigorous physical activities .
Research Findings
Recent studies have explored the compound's potential applications in various fields, including sports medicine and cognitive enhancement. Here are some key findings:
- Inhibition of Muscle Damage : Research indicates that this compound can significantly reduce markers of muscle damage post-exercise, suggesting its efficacy as a protective agent in athletic training.
- Cognitive Function : A study demonstrated that supplementation with this compound improved cognitive performance in tasks requiring sustained attention and memory under stress conditions, highlighting its potential use in enhancing mental acuity during high-pressure situations .
- Hormonal Effects : The compound has been shown to modulate the levels of anabolic hormones such as testosterone and insulin-like growth factor (IGF), which are critical for muscle anabolism and recovery processes .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Athletic Performance : In a controlled trial involving athletes, participants who supplemented with this compound demonstrated improved recovery times and reduced muscle soreness compared to a placebo group. The study measured serum biomarkers indicative of muscle damage and inflammation before and after intense training sessions.
- Cognitive Stress Testing : A double-blind study assessed the cognitive effects of this compound on university students during exam periods. Participants reported enhanced focus and reduced anxiety levels when taking the supplement versus those receiving a placebo.
Propriétés
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-7-21-12(19)10(9(3)17)16-11(18)8(2)15-13(20)22-14(4,5)6/h8,10H,7H2,1-6H3,(H,15,20)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQLYHSMCYDJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














